Functional Role Differentiation: Synthetic Intermediate (CAS 1797133-25-5) vs. Pharmacopoeial Impurity Standard (Gabapentin EP Impurity D) vs. Bioactive Lactam (Gabapentin-Lactam)
CAS 1797133-25-5 is explicitly designated as an 'Intermediate in the preparation of Gabapentin analogues' by TRC (CymitQuimica) . In contrast, gabapentin-lactam (CAS 64744-50-9) is gabapentin EP Impurity A / USP Related Compound A and is an established neuroprotective agent acting as a mitochondrial KATP channel opener [1][2]. Gabapentin EP Impurity D (CAS 1076198-17-8) is the corresponding (cyclohexyl)acetic acid derivative serving exclusively as a USP/EP reference standard for gabapentin quality control [3]. This functional orthogonality means that for synthetic chemistry applications aimed at constructing novel gabapentin analogues, only CAS 1797133-25-5 provides the requisite alcohol handle for further derivatization. For analytical quality control, Impurity D is the regulatory benchmark, and for pharmacological studies of neuroprotection, gabapentin-lactam is the active entity. Selecting the incorrect compound for the intended application would compromise either synthetic feasibility, regulatory compliance, or pharmacological validity.
| Evidence Dimension | Designated functional role / application |
|---|---|
| Target Compound Data | Synthetic intermediate for gabapentin analogue preparation; alcohol-functionalized building block |
| Comparator Or Baseline | Comparator 1 (Gabapentin-lactam, CAS 64744-50-9): Pharmacopoeial impurity standard (EP Impurity A, USP RC A) AND bioactive KATP channel opener with neuroprotective activity. Comparator 2 (Gabapentin EP Impurity D, CAS 1076198-17-8): Pharmacopoeial impurity standard (EP Impurity D, USP RC D) with carboxylic acid functionality, used exclusively for analytical quality control. |
| Quantified Difference | Categorical difference in functional role: the target compound is a synthetic intermediate; comparators are analytical reference standards (Impurity D) or an active pharmacological agent (gabapentin-lactam). No quantitative potency overlap exists because the target compound is not reported as a KATP channel modulator or an official pharmacopoeial standard. |
| Conditions | Functional classification based on supplier documentation, pharmacopoeial monographs (USP/EP), and published pharmacological literature. |
Why This Matters
Procurement based solely on structural similarity (spirocyclic lactam core) without verifying the designated application will result in the purchase of a compound unfit for the intended purpose—a synthetic intermediate cannot substitute for a certified reference standard in regulatory filings, nor can an impurity standard serve as a viable building block for analogue synthesis.
- [1] Jehle T, et al. Gabapentin-lactam inhibits oxygen glucose deprivation-induced [³H]glutamate release and is a neuroprotective agent in a model of acute retinal ischemia. Naunyn-Schmiedeberg's Arch Pharmacol. 2000;362(1):74-81. View Source
- [2] Pielen A, et al. Retinal ganglion cell survival is enhanced by gabapentin-lactam in vitro: evidence for involvement of mitochondrial KATP channels. Graefes Arch Clin Exp Ophthalmol. 2004;242(3):240-244. View Source
- [3] U.S. Pharmacopeia / Sigma-Aldrich. Gabapentin Related Compound D, USP Reference Standard, CAS 1076198-17-8. Available at: https://www.sigmaaldrich.cn (accessed 2026-05-02). View Source
